molecular formula C12H19ClN2 B15305461 N-methyl-N-phenylpiperidin-3-aminehydrochloride

N-methyl-N-phenylpiperidin-3-aminehydrochloride

Katalognummer: B15305461
Molekulargewicht: 226.74 g/mol
InChI-Schlüssel: XSOLBSLNRCJZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-phenylpiperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylpiperidin-3-amine hydrochloride typically involves the reaction of N-methylpiperidine with phenylamine (aniline) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between the two reactants .

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-phenylpiperidin-3-amine hydrochloride can be achieved through a multi-step process that includes the hydrogenation of pyridine to piperidine, followed by methylation and subsequent reaction with phenylamine. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-phenylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

N-methyl-N-phenylpiperidin-3-amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-N-phenylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-N-phenylpiperidin-3-amine hydrochloride is unique due to the presence of both N-methyl and phenyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to its simpler analogs .

Eigenschaften

Molekularformel

C12H19ClN2

Molekulargewicht

226.74 g/mol

IUPAC-Name

N-methyl-N-phenylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h2-4,6-7,12-13H,5,8-10H2,1H3;1H

InChI-Schlüssel

XSOLBSLNRCJZTJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCNC1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.